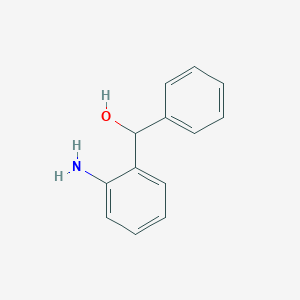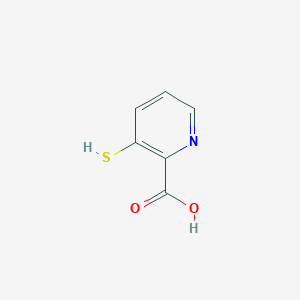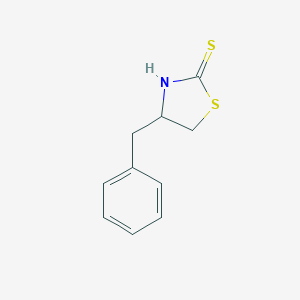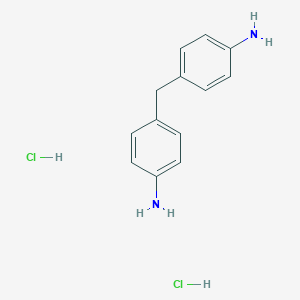![molecular formula C13H13ClN2 B079187 4-[(4-Aminophenyl)methyl]-2-chloroaniline CAS No. 10414-75-2](/img/structure/B79187.png)
4-[(4-Aminophenyl)methyl]-2-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminophenyl)methyl]-2-chloroaniline, also known as 4-ACO-MET, is a chemical compound that belongs to the family of tryptamines. It is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 4-[(4-Aminophenyl)methyl]-2-chloroaniline is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is responsible for mediating the psychedelic effects of substances such as LSD and psilocybin. This activation leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-[(4-Aminophenyl)methyl]-2-chloroaniline are similar to those of other psychedelic substances. It has been shown to increase serotonin levels in the brain, leading to altered perception, mood, and cognition. It can also cause changes in heart rate, blood pressure, and body temperature, as well as dilated pupils and altered visual perception.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline in lab experiments is its unique chemical structure and pharmacological profile. It has been shown to have a similar profile to psilocin, making it a valuable tool for studying the effects of psychedelic substances on the brain and behavior. However, one of the main limitations of using 4-[(4-Aminophenyl)methyl]-2-chloroaniline is its potential for abuse and misuse, which can lead to ethical concerns in research settings.
Future Directions
There are several potential future directions for research on 4-[(4-Aminophenyl)methyl]-2-chloroaniline. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its effects on brain function and behavior, which could provide valuable insights into the neural mechanisms underlying consciousness and perception.
Conclusion:
In conclusion, 4-[(4-Aminophenyl)methyl]-2-chloroaniline, or 4-[(4-Aminophenyl)methyl]-2-chloroaniline, is a synthetic psychedelic substance that has gained popularity in the research community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential benefits and risks of this substance, as well as its potential for therapeutic use.
Synthesis Methods
The synthesis of 4-[(4-Aminophenyl)methyl]-2-chloroaniline involves the reaction of 4-acetoxyindole with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the purification process.
Scientific Research Applications
4-[(4-Aminophenyl)methyl]-2-chloroaniline has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have a similar chemical structure and pharmacological profile to psilocin, a naturally occurring psychedelic substance found in certain species of mushrooms. Studies have suggested that 4-[(4-Aminophenyl)methyl]-2-chloroaniline may have antidepressant, anxiolytic, and analgesic effects, making it a promising candidate for the treatment of various mental health disorders.
properties
CAS RN |
10414-75-2 |
|---|---|
Product Name |
4-[(4-Aminophenyl)methyl]-2-chloroaniline |
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8H,7,15-16H2 |
InChI Key |
FABSKOVJDIDCHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)N)Cl)N |
Other CAS RN |
10414-75-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



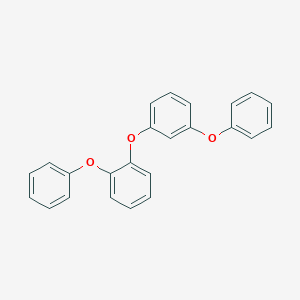

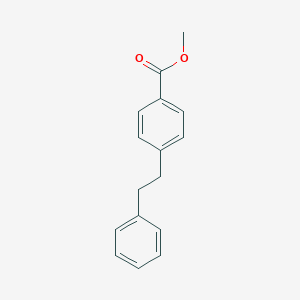
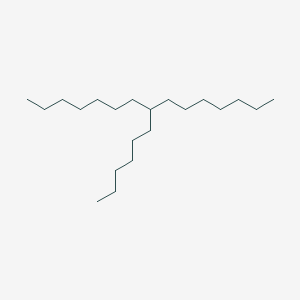
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
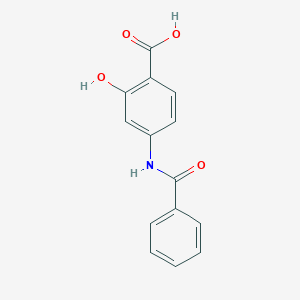
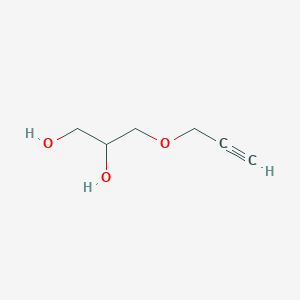

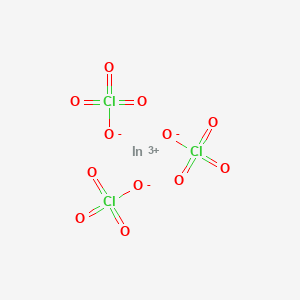
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
